molecular formula C24H30N2O2S B11211607 4-({[(4-Methylphenyl)carbamothioyl][(2-methylphenyl)methyl]amino}methyl)cyclohexane-1-carboxylic acid CAS No. 656817-45-7

4-({[(4-Methylphenyl)carbamothioyl][(2-methylphenyl)methyl]amino}methyl)cyclohexane-1-carboxylic acid

Cat. No.: B11211607
CAS No.: 656817-45-7
M. Wt: 410.6 g/mol
InChI Key: ATPCJTCCKXCRDX-UHFFFAOYSA-N
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Description

4-({[(4-Methylphenyl)carbamothioyl][(2-methylphenyl)methyl]amino}methyl)cyclohexane-1-carboxylic acid is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({[(4-Methylphenyl)carbamothioyl][(2-methylphenyl)methyl]amino}methyl)cyclohexane-1-carboxylic acid typically involves multiple steps, starting from readily available precursors. The process may include:

    Formation of the carbamothioyl intermediate: This step involves the reaction of 4-methylphenyl isothiocyanate with 2-methylbenzylamine under controlled conditions to form the carbamothioyl intermediate.

    Cyclohexane-1-carboxylic acid attachment: The intermediate is then reacted with cyclohexane-1-carboxylic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

4-({[(4-Methylphenyl)carbamothioyl][(2-methylphenyl)methyl]amino}methyl)cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides can be introduced.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

4-({[(4-Methylphenyl)carbamothioyl][(2-methylphenyl)methyl]amino}methyl)cyclohexane-1-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as a precursor for specialty chemicals.

Mechanism of Action

The mechanism of action of 4-({[(4-Methylphenyl)carbamothioyl][(2-methylphenyl)methyl]amino}methyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

  • The unique combination of functional groups in This compound provides distinct chemical reactivity and biological activity.
  • Its specific structure allows for targeted interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

656817-45-7

Molecular Formula

C24H30N2O2S

Molecular Weight

410.6 g/mol

IUPAC Name

4-[[(4-methylphenyl)carbamothioyl-[(2-methylphenyl)methyl]amino]methyl]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C24H30N2O2S/c1-17-7-13-22(14-8-17)25-24(29)26(16-21-6-4-3-5-18(21)2)15-19-9-11-20(12-10-19)23(27)28/h3-8,13-14,19-20H,9-12,15-16H2,1-2H3,(H,25,29)(H,27,28)

InChI Key

ATPCJTCCKXCRDX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=S)N(CC2CCC(CC2)C(=O)O)CC3=CC=CC=C3C

Origin of Product

United States

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